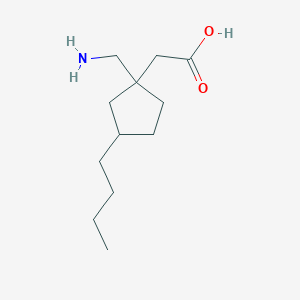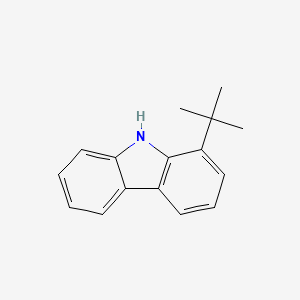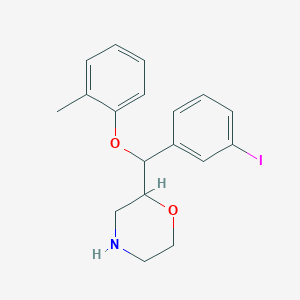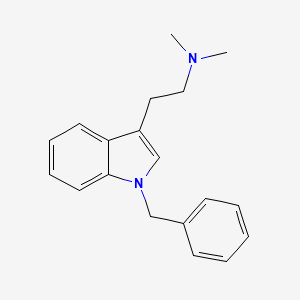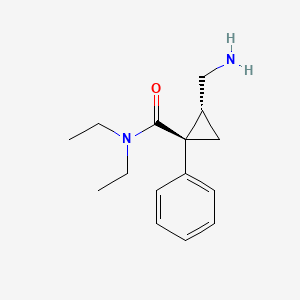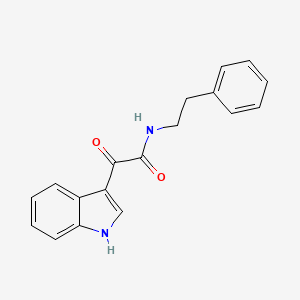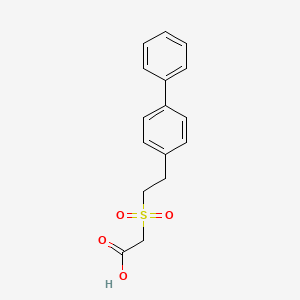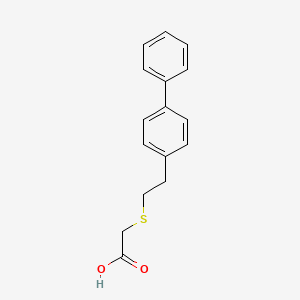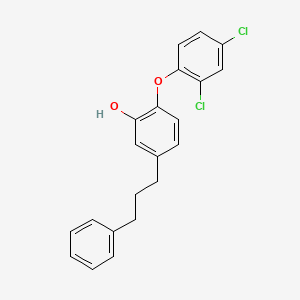
2-(2,3,4-trimethoxyphenyl)-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,4-三甲氧基苯基)-1H-茚是一种有机化合物,其特征在于三甲氧基苯基基团连接到茚部分。 三甲氧基苯基基团以其多功能药效团特性而闻名,使其成为各种生物活性分子中重要的组成部分
准备方法
合成路线和反应条件
2-(2,3,4-三甲氧基苯基)-1H-茚的合成通常涉及使用 2,3,4-三甲氧基苯甲醛作为起始原料。 一种常用的方法包括以下步骤 :
甲基化反应: 使用硫酸二甲酯在相转移催化剂(如季铵盐和氢氧化钠)存在下对 2,3,4-三羟基苯甲醛进行甲基化。反应在 50-70°C 下进行。
甲酰化反应: 甲基化产物在 Vilsmeier-Haack 试剂作用下进行甲酰化反应,生成 2,3,4-三甲氧基苯甲醛。
环化: 最后一步是将 2,3,4-三甲氧基苯甲醛与适当的试剂环化,形成 2-(2,3,4-三甲氧基苯基)-1H-茚。
工业生产方法
该化合物的工业生产方法与上述合成路线类似,但经过优化以适应大规模生产。 连续流动反应器和自动化系统的使用可以提高工艺效率和产率 .
化学反应分析
反应类型
2-(2,3,4-三甲氧基苯基)-1H-茚会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 还原反应可以使用还原剂(如氢化锂铝或硼氢化钠)进行。
取代: 根据所用试剂和条件,可能会发生亲电取代和亲核取代反应。
常见试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: 使用溴进行卤化或使用氯气进行氯化。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或烷烃。
取代: 形成卤代衍生物。
科学研究应用
2-(2,3,4-三甲氧基苯基)-1H-茚在科学研究中具有广泛的应用 :
化学: 用作合成复杂有机分子的构件。
生物学: 研究其潜在的生物活性,包括抗癌、抗真菌和抗菌特性。
医学: 研究其潜在的治疗作用,特别是在癌症治疗中,因为它能够抑制微管蛋白聚合和其他分子靶标。
工业: 用于开发新材料和化学中间体。
5. 作用机理
2-(2,3,4-三甲氧基苯基)-1H-茚的作用机理涉及其与各种分子靶标的相互作用 . 已知三甲氧基苯基基团抑制微管蛋白聚合,而微管蛋白聚合对细胞分裂至关重要。此外,它可以与热休克蛋白 90 (Hsp90)、硫氧还蛋白还原酶 (TrxR) 和其他酶相互作用,从而导致其多种生物活性。
作用机制
The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-1H-indene involves its interaction with various molecular targets . The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. Additionally, it can interact with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and other enzymes, leading to its diverse biological activities.
相似化合物的比较
2-(2,3,4-三甲氧基苯基)-1H-茚可以与其他含有三甲氧基苯基基团的化合物进行比较 :
秋水仙碱: 一种抗痛风剂,可抑制微管蛋白聚合。
鬼臼毒素: 用于治疗外生殖器疣。
三甲曲辛: 一种二氢叶酸还原酶抑制剂。
喜树碱: 一种有效的微管靶向剂。
这些化合物具有相似的药效团特性,但它们的具体分子结构和生物活性有所不同。2-(2,3,4-三甲氧基苯基)-1H-茚的独特之处在于其茚部分,这使其具有独特的化学和生物学特性。
属性
分子式 |
C18H18O3 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC 名称 |
2-(2,3,4-trimethoxyphenyl)-1H-indene |
InChI |
InChI=1S/C18H18O3/c1-19-16-9-8-15(17(20-2)18(16)21-3)14-10-12-6-4-5-7-13(12)11-14/h4-10H,11H2,1-3H3 |
InChI 键 |
ULQHBVJHLIJHLL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C2=CC3=CC=CC=C3C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


